![molecular formula C11H18ClN3O2S B2366779 N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 112940-54-2](/img/structure/B2366779.png)
N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride
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Overview
Description
“N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C11H18ClN3O2S . It’s a versatile compound used in scientific research. Its multifunctionality makes it valuable for studying various biological processes and developing novel drugs.
Synthesis Analysis
The synthesis of compounds similar to “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” has been reported in the literature . For instance, a series of novel 1- (4- (piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .Molecular Structure Analysis
The molecular structure of “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” is characterized by a piperazine ring attached to a phenyl group, which is further connected to a methanesulfonamide group . The presence of the piperazine ring is a common structural feature in many biologically active compounds .Scientific Research Applications
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly against aluminium-induced neurotoxicity . The compound was found to be a potential acetylcholinesterase inhibitor (AChEI) with adequate pharmacokinetic properties . It was shown to improve behavioral and neurochemical indices in rats treated with aluminium chloride .
Alzheimer’s Disease Treatment
The compound’s acetylcholinesterase inhibitory properties make it a potential candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is characterized by a reduction in levels of the neurotransmitter acetylcholine, and this compound could potentially help increase central cholinergic neurotransmission .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects . It was found to reduce oedema formation and cell migration, and also decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Pain Management
The compound has been shown to have anti-nociceptive effects, making it a potential candidate for pain management . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Antioxidant Activity
The compound has been associated with antioxidant activity . It was found to prevent lipid peroxidation and protein damage, and also restore the levels of endogenous antioxidant enzymes .
Antifungal Activity
Piperazine derivatives, including this compound, have been studied for their antifungal activity . They were found to show fungicidal rather than fungistatic activity against certain strains .
Future Directions
The future directions for “N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride” could involve further exploration of its biological activities and potential applications in drug development. Given its structural similarity to compounds with known biological activities, it may serve as a promising starting point for the development of new therapeutic agents .
properties
IUPAC Name |
N-(4-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHLADGBZLOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride |
Synthesis routes and methods
Procedure details
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